molecular formula C10H9N3O3S B6539843 N-(1,2-oxazol-3-yl)-N'-[(thiophen-3-yl)methyl]ethanediamide CAS No. 1060279-10-8

N-(1,2-oxazol-3-yl)-N'-[(thiophen-3-yl)methyl]ethanediamide

Cat. No.: B6539843
CAS No.: 1060279-10-8
M. Wt: 251.26 g/mol
InChI Key: XGBKORMGKXVAHH-UHFFFAOYSA-N
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Description

N-(1,2-oxazol-3-yl)-N’-[(thiophen-3-yl)methyl]ethanediamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring and a thiophene moiety, which are linked through an ethanediamide bridge. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-oxazol-3-yl)-N’-[(thiophen-3-yl)methyl]ethanediamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Introduction of the Thiophene Moiety: The thiophene moiety can be introduced through a coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as the coupling partners.

    Formation of the Ethanediamide Bridge: The final step involves the formation of the ethanediamide bridge by reacting the oxazole and thiophene intermediates with an appropriate diamine under suitable conditions, such as refluxing in a polar solvent.

Industrial Production Methods

Industrial production of N-(1,2-oxazol-3-yl)-N’-[(thiophen-3-yl)methyl]ethanediamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-oxazol-3-yl)-N’-[(thiophen-3-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazole and thiophene derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced oxazole and thiophene products.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene moiety, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophilic reagents (e.g., halogens, sulfonyl chlorides) and nucleophilic reagents (e.g., amines, thiols) under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the oxazole and thiophene rings, as well as substituted thiophene derivatives.

Scientific Research Applications

N-(1,2-oxazol-3-yl)-N’-[(thiophen-3-yl)methyl]ethanediamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,2-oxazol-3-yl)-N’-[(thiophen-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(1,2-oxazol-3-yl)-N’-[(thiophen-3-yl)methyl]ethanediamide can be compared with other similar compounds, such as:

    N-(1,2-oxazol-3-yl)-N’-[(furan-3-yl)methyl]ethanediamide: This compound has a furan ring instead of a thiophene ring, which may result in different chemical and biological properties.

    N-(1,2-oxazol-3-yl)-N’-[(pyridine-3-yl)methyl]ethanediamide: This compound has a pyridine ring instead of a thiophene ring, which may affect its reactivity and interactions with biological targets.

The uniqueness of N-(1,2-oxazol-3-yl)-N’-[(thiophen-3-yl)methyl]ethanediamide lies in its specific combination of the oxazole and thiophene rings, which imparts distinct chemical and biological properties that can be leveraged for various scientific and industrial applications.

Properties

IUPAC Name

N'-(1,2-oxazol-3-yl)-N-(thiophen-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S/c14-9(11-5-7-2-4-17-6-7)10(15)12-8-1-3-16-13-8/h1-4,6H,5H2,(H,11,14)(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBKORMGKXVAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1NC(=O)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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